tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate
Overview
Description
“tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” is a chemical compound. It has been used in the study of the SARS-CoV-2 main protease . The compound has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol.
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” has been analyzed in the context of its interaction with the SARS-CoV-2 main protease . The crystal structure of the complex resulting from this reaction has been determined .Chemical Reactions Analysis
The compound has been used in reactions with the SARS-CoV-2 main protease . The crystal structure of the complex resulting from this reaction has been determined .Scientific Research Applications
1. Synthesis and Chemical Reactions
tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate is involved in various synthesis and chemical reactions. For instance, it is used in the preparation of 2-amido substituted furans through Diels‐Alder reactions, showcasing its utility in complex organic syntheses (Padwa, Brodney & Lynch, 2003). Additionally, it's involved in photoredox-catalyzed amination reactions, aiding in the assembly of a range of 3-aminochromones under mild conditions, which has implications in the development of diverse amino pyrimidines (Wang et al., 2022).
2. Crystal Structure Studies
This compound has been studied in crystallography to understand its structural properties. For example, the crystal structures of chlorodiacetylene and iododiacetylene derivatives have been analyzed to observe hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Such studies are fundamental in understanding molecular interactions and designing new materials.
3. Intermediate in Pharmaceutical Synthesis
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study demonstrates a high-yield synthetic method for this compound, underlining its significance in pharmaceutical research (Zhang, Ye, Xu & Xu, 2018).
Future Directions
The study of “tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” and related compounds could be important in the development of treatments for diseases such as COVID-19 . The compound’s interaction with the SARS-CoV-2 main protease suggests it could be a potential target for pharmacological intervention .
properties
IUPAC Name |
tert-butyl N-(6-oxo-1H-pyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSDDUTPCTXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.